molecular formula C9H8O5 B123838 Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 116119-01-8

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B123838
CAS No.: 116119-01-8
M. Wt: 196.16 g/mol
InChI Key: ZHGPEDRDUUKPCF-UHFFFAOYSA-N
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Description

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . . This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-1,3-benzodioxole-5-carboxylic acid methyl ester.

    Reduction: Formation of 7-hydroxy-1,3-benzodioxole-5-methanol.

    Substitution: Formation of 7-halo-1,3-benzodioxole-5-carboxylic acid methyl ester.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-methylenedioxy-5-hydroxybenzoate
  • 7-Hydroxy-1,3-benzodioxole-5-carboxylic acid methyl ester
  • Methyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate

Uniqueness

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester functional groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPEDRDUUKPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture comprising 34.4 g of commercially available methyl gallate, 25.8 g of anhydrous potassium carbonate, 400 ml of DMSO and 50.0 g of diiodomethane was stirred at 40° C. for 24 hours in a nitrogen current After the reaction, the liquid mixture was poured into water and made acidic by 2N hydrochloric acid, the mixture was extracted with ethyl acetate, and the extract was washed with water. The solvent was removed from the extract and the residue was subjected to flash column chromatography [466 g of 230-400 mesh silica gel, solvent: n-hexane/acetone (3/1), pressure: 0.4 kg/cm2, 5th to 9th fractions when fractions of 100 ml were collected] to effect purification and obtain 14.8 g of methyl 3-hydroxy-4,5-(methylenedioxy)benzoate (the yield was 40.4%).
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Synthesis routes and methods II

Procedure details

A mixture comprising 34 4 g of commercially available methyl gallate, 25.8 g of anhydrous potassium carbonate, 400 ml of DMSO and 50.0 g of diiodomethane was stirred at 40° C. for 24 hours in a nitrogen current. After the reaction, the liquid mixture was poured into water and made acidic by 2N hydrochloric acid, the mixture was extracted with ethyl acetate, and the extract was washed with water. The solvent was removed from the extract and the residue was subjected to flash column chromatography [466 g of 230-400 mesh silica gel, solvent n-hexane/acetone (3/1), pressure: 0.4 kg/cm2, 5th to 9th fractions when fractions of 100 ml were collected] to effect purification and obtain 14.8 g of methyl 3-hydroxy-4,5-(methylenedioxy)benzoate (the yield was 40.4%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
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Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
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Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

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